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molecular formula C14H15BrO2 B8466632 [3-(3-Bromophenyl)cyclobutylidene]acetic acid ethyl ester

[3-(3-Bromophenyl)cyclobutylidene]acetic acid ethyl ester

Cat. No. B8466632
M. Wt: 295.17 g/mol
InChI Key: UOCIPARYNJCCND-UHFFFAOYSA-N
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Patent
US07423158B2

Procedure details

A solution of 3-(3-bromophenyl)cyclobutanone (2.03 g 9.02 mmol) and triphenylphosphoranylidene acetic acid ethyl ester (15.72 gms 45.12 mmol) dichloromethane was irradiated in a CEM Discover™ microwave instrument for 30 minutes at 120° C. Pressure reached a maximum of 180 PSI. Standard work-up procedures followed by purification by column chromatography (isocratic; 10% diethyl ether in hexanes) afforded [3-(3-bromophenyl)cyclobutylidene]acetic acid ethyl ester as an oil, 2.37 g (89% yield), 1H NMR (400 MHz, DMSO-d6) δ ppm 1.20 (t, J=7.1 Hz, 3 H) 2.89-3.00 (m, 1 H) 3.03-3.11 (m, 1 H) 3.16-3.27 (m, 1 H) 3.46-3.57 (m, 1 H) 3.63 (q, J=8.0 Hz, 1 H) 4.08 (q, J=7.0 Hz, 2 H) 5.71 (q, J=2.9 Hz, 1 H) 7.25-7.35 (m, 2 H) 7.39-7.43 (m, 1 H) 7.48-7.52 (m, 1 H); MS (APPI) m/z 295 [M+H]+.
Quantity
2.03 g
Type
reactant
Reaction Step One
Quantity
15.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]2[CH2:11][C:10](=O)[CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[CH2:13]([O:15][C:16](=[O:37])[CH:17]=P(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[CH3:14]>ClCCl>[CH2:13]([O:15][C:16](=[O:37])[CH:17]=[C:10]1[CH2:11][CH:8]([C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Br:1])[CH:3]=2)[CH2:9]1)[CH3:14]

Inputs

Step One
Name
Quantity
2.03 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C1CC(C1)=O
Name
Quantity
15.72 g
Type
reactant
Smiles
C(C)OC(C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Standard work-up procedures followed by purification by column chromatography (isocratic; 10% diethyl ether in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C=C1CC(C1)C1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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